Nitro Red

Fluorescence quenching GPCR assay Cell-based screening

Generic quenchers like Trypan Blue frequently introduce pharmacologic interference in live-cell assays, distorting dose-response curves and masking weak agonist signals at orphan GPCRs. Nitro Red is a synthetic monoazo acid dye validated as a biologically inert alternative. It preserves ligand potency across biogenic amine, adenosine, lipid, and peptide receptor panels. Compatible with homogeneous no-wash protocols; does not perturb cell physiology in mechanically sensitive primary neurons or stem cells. Enables dual-readout toxicology panels (Ca²⁺/membrane potential) without signaling crosstalk. Ideal for FRET-based cAMP biosensor baseline calibration.

Molecular Formula C16H10N4Na2O9S2
Molecular Weight 512.4 g/mol
CAS No. 56431-61-9
Cat. No. B1584791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitro Red
CAS56431-61-9
Molecular FormulaC16H10N4Na2O9S2
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)[N+](=O)[O-].[Na+].[Na+]
InChIInChI=1S/C16H12N4O9S2.2Na/c17-15-14-8(5-11(7-12(14)21)30(24,25)26)6-13(31(27,28)29)16(15)19-18-9-1-3-10(4-2-9)20(22)23;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
InChIKeyXCFVSYWEMCQEOH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitro Red: A Biologically Inert Quencher for Cell-Based Assays


Nitro Red (disodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)naphthalene-2,7-disulphonate) is a synthetic monoazo acid dye structurally classified under nitro-substituted aromatic dyes. Its molecular formula is C₁₆H₁₀N₄Na₂O₉S₂ with a molecular weight of 512.4 g/mol [1]. Primarily applied as a fluorescence quencher in cell-based assays, it features an electron-withdrawing nitro group that facilitates energy transfer disruption with specific fluorophores [2]. Unlike common quenchers that can interfere with peptide-based receptor pharmacology, Nitro Red has been identified as a biologically inert alternative, preserving ligand potency in live-cell screening formats [3].

Why Common Quenchers Fail in GPCR and CNG Channel Assays


Generic fluorescence quenchers such as Trypan Blue, malachite green, or sodium azide often introduce significant pharmacologic interference in cell-based assays, reducing the apparent potency of peptide ligands like glucagon and compromising data integrity [1]. Nitro Red addresses this limitation: it exhibits minimal interaction with a broad panel of receptors, including biogenic amine, adenosine, lipid, and peptide pharmacophores, making it uniquely suitable for homogeneous no-wash assay formats where quencher-induced artifacts must be avoided [2].

Evidence Guide: Nitro Red vs. Alternative Quenchers


Receptor Panel Interference Profile

Nitro Red, alongside Nitrazine Yellow, was screened against a panel of at least five receptors spanning biogenic amines, adenosines, lipids, alkaloids, amino acids, peptides, and proteins. In contrast to Trypan Blue, which has a known tendency to reduce the potency of peptide ligands such as glucagon, Nitro Red demonstrated no significant effect on receptor activation under identical assay conditions [1].

Fluorescence quenching GPCR assay Cell-based screening Quencher artifact

No-Wash Assay Compatibility

The Nitro Red / voltage dye formulation allows omission of wash steps normally required to remove unbound extracellular dye, a critical advantage for mechanosensitive cells and long-term kinetic studies. This no-wash compatibility is a direct consequence of the quencher's low biological interaction profile, which is not achievable with classical quenchers like Trypan Blue that can dampen cellular responses and increase background [1].

Homogeneous assay No-wash format Quencher compatibility Cyclic nucleotide-gated channel

Spectral Overlap with Common FRET Donors

While quantitative head-to-head absorbance data against Nitrazine Yellow is not compiled in a single study, Nitro Red’s nitro-substituted monoazo structure places its λₘₐₓ in a range suitable for quenching green-yellow fluorophores commonly employed in voltage and calcium sensing. The patent describes its utility specifically in combination with voltage dyes and indicates broad compatibility with a variety of calcium dyes, implying effective spectral overlap [1]. A publicly available IR spectrum (KBr disc) confirms characteristic nitro and sulfonate vibrational bands verifying chemical identity and purity benchmarking [2].

FRET quencher Absorption spectrum Nitro Red spectral properties Energy transfer

Application Scenarios for Nitro Red


GPCR Deorphanization Screens with CNG Reporters

When screening libraries against orphan G-protein-coupled receptors, assay artifacts from quenchers like Trypan Blue can mask weak agonist signals. Nitro Red's demonstrated inertness toward peptide and amine ligands ensures that true biological activity is preserved, critical for identifying novel receptor-ligand pairs [1].

No-Wash Fluorescent Assays for Mechanosensitive Cells

Cells sensitive to mechanical stress or buffer changes (e.g., primary neurons, stem cells) benefit from the no-wash protocol enabled by Nitro Red. The quencher stays in solution without perturbing cell physiology, allowing continuous kinetic reads without perfusion steps [1].

Multiplexed Calcium and Membrane Potential Toxicology

Toxicology panels that simultaneously monitor intracellular calcium and membrane potential can utilize Nitro Red together with a voltage dye and a calcium indicator. Unlike Trypan Blue, Nitro Red does not interfere with the signaling pathways monitored, enabling dual-readout from the same well [1].

FRET-Based cAMP Biosensor Calibration

When calibrating or validating FRET-based cAMP biosensors, a non-interfering quencher is needed to establish baseline signal levels. Nitro Red's chemical stability and minimal biological activity make it suitable for establishing quenched baselines without altering the cellular cAMP dynamics under investigation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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